Carbamothioic acid, dimethyl-, S-methyl ester
Description
Carbamothioic acid, dimethyl-, S-methyl ester (CAS: Not explicitly provided; molecular formula inferred as C₄H₉NOS) is a thiocarbamate derivative characterized by a dimethyl-substituted carbamothioic acid backbone and an S-methyl ester group. This compound is primarily studied for its role as a pesticide intermediate and its environmental degradation pathways. Research highlights its susceptibility to microbial degradation via oxidative and hydrolytic processes, yielding hydrophilic metabolites such as benzenecarbothioic acid, S-methyl ester, and carbamothioic acid, diethyl-, S-ethyl ester . Its degradation by bacterial consortia (e.g., Azospirillum, Sphingobium) in soil accelerates pollutant breakdown by 1.3–13-fold under varying moisture and sterility conditions .
Properties
CAS No. |
3013-02-3 |
|---|---|
Molecular Formula |
C4H9NOS |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
S-methyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-5(2)4(6)7-3/h1-3H3 |
InChI Key |
GCOMUEMCOXVZNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Carbon Disulfide and Methylamine Followed by Methylation
This classical method involves:
- Reacting carbon disulfide (CS₂) with methylamine in the presence of an alkali hydroxide (e.g., sodium hydroxide) to form the dithiocarbamate intermediate.
- Methylation of this intermediate with dimethyl sulfate to yield the S-methyl ester of N-methyldithiocarbamic acid.
This procedure is based on the general method described by Ainley et al. (J.C.S., 1947).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Carbon disulfide + methylamine + NaOH | Formation of dithiocarbamate salt |
| 2 | Dimethyl sulfate methylation | S-methyl ester of N-methyldithiocarbamic acid |
Alkali Metal Alkoxide-Mediated Conversion
- The S-methyl ester of N-methyldithiocarbamic acid is reacted with sodium methoxide in methanol.
- This reaction converts the dithiocarbamate ester into the corresponding carbamothioic acid ester.
Key parameters:
| Parameter | Details |
|---|---|
| Alkali metal alkoxide | Sodium methoxide |
| Solvent | Methanol |
| Temperature | Reflux conditions |
| Reaction time | Several hours (varies by scale) |
This method provides a convenient route to the target compound with improved yields compared to acid-catalyzed rearrangements.
Acid-Catalyzed Rearrangement of Thiocarbamate Esters
- The methyl N-methylthiocarbamate is treated with concentrated sulfuric acid or iodine as acid catalysts.
- The mixture is refluxed in chloroform for extended periods (10–20 hours).
- After workup and purification by distillation, the S-methyl ester of N-methylcarbamothioic acid is obtained.
Typical conditions and results:
| Catalyst | Solvent | Reflux Time | Yield/Notes |
|---|---|---|---|
| Concentrated H₂SO₄ | Chloroform | 10–20 hours | Pure product by distillation |
| Iodine | Various | Variable | Low yields, requires excess catalyst |
Drawbacks include the necessity of equimolar or excess acid catalyst and low yields of rearranged products.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbon disulfide + methylamine + methylation | CS₂, methylamine, NaOH, dimethyl sulfate | Straightforward, well-established | Requires toxic dimethyl sulfate |
| Alkali metal alkoxide-mediated | Sodium methoxide, methanol, reflux | Improved yields, mild conditions | Requires preparation of precursor |
| Acid-catalyzed rearrangement | Concentrated H₂SO₄ or iodine, chloroform, reflux | Direct rearrangement | Low yields, excess catalyst needed |
Analytical Characterization Supporting Preparation
- Infrared (IR) spectra show characteristic absorption bands for N-H (~3300 cm⁻¹), carbonyl (~1650 cm⁻¹), and aromatic groups.
- Proton Nuclear Magnetic Resonance (PMR) spectra confirm methyl groups attached to sulfur and nitrogen atoms with distinct chemical shifts (e.g., 2.31 ppm for S-CH₃, 2.84 ppm for NH-CH₃).
- Melting points and purity are confirmed by distillation and crystallization techniques.
Additional Notes from Patent Literature
- The US patent US5750757A describes the alkoxide-mediated preparation as a preferred method due to its convenience and better yields compared to acid catalysis.
- The starting S-alkyl ester of N-alkyldithiocarbamic acid is crucial and can be prepared by the classical carbon disulfide route.
- Acid catalysts such as BF₃/etherate and p-toluene sulfonic acid have been reported but are less efficient.
- US patent US4020093A also discusses methods for synthesizing thiocarbamic acid esters involving carbon monoxide and other reagents but is less directly related to the S-methyl ester preparation.
Chemical Reactions Analysis
2.1. Ester Formation via Methyl Transfer
The compound likely forms through direct methyl transfer from methylating agents (e.g., DMC) to carboxylic acids or thiocarbamates. This mechanism avoids the need for stoichiometric bases like DBU, which is commonly used in traditional methylation reactions .
2.2. Hydrolysis Reactions
Thiocarbamate esters like this compound undergo hydrolysis under acidic or basic conditions, analogous to carboxylic acid esters :
-
Acid-Catalyzed Hydrolysis : Protonation of the thiocarbonyl carbon activates it for nucleophilic attack by water, forming a tetrahedral intermediate. Subsequent elimination yields a thiocarbamic acid and methanol.
-
Base-Promoted Hydrolysis : Hydroxide ions attack the thiocarbonyl carbon directly, leading to elimination of the alcohol (e.g., methanol) and formation of a thiocarbamate salt.
| Hydrolysis Conditions | Mechanism | Products |
|---|---|---|
| Acidic | Protonation → tetrahedral intermediate → elimination | Thiocarbamic acid, methanol |
| Basic | Nucleophilic attack → elimination | Thiocarbamate salt, methanol |
Research Findings and Data
Scientific Research Applications
Carbamothioic acid, dimethyl-, S-methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of pesticides, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Carbamothioic acid, dimethyl-, S-methyl ester involves its interaction with various molecular targets. The sulfur-containing functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Data Table: Comparative Physicochemical Properties
Biological Activity
Carbamothioic acid, dimethyl-, S-methyl ester, also known as dimethyl carbamothioate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₂H₅NOS
- Molecular Weight : 91.13 g/mol
- CAS Registry Number : 21325-07-5
- Melting Point : 107.5 °C
The compound features a thiourea functional group with a methyl ester attached, which contributes to its unique reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, suggesting potential as an antimicrobial agent. Studies have demonstrated that the compound can inhibit the growth of specific pathogens, making it a candidate for further pharmaceutical development .
Enzymatic Modulation
Carbamothioic acid derivatives have been investigated for their roles in modulating enzymatic activity. Preliminary findings suggest that these compounds may interact with enzymes involved in metabolic pathways, potentially altering their activity or stability. This interaction could lead to new therapeutic strategies targeting metabolic disorders .
The biological mechanisms underlying the activity of this compound are still under investigation. However, initial studies suggest that it may interact with biological macromolecules such as proteins and nucleic acids. These interactions could influence enzyme kinetics and metabolic processes .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy of carbamothioic acid against Gram-positive and Gram-negative bacteria.
- Method : In vitro assays were conducted using various bacterial strains.
- Results : Significant inhibition was observed in several strains, indicating its potential use as an antimicrobial agent.
-
Enzymatic Activity Modulation :
- Objective : To assess the impact of carbamothioic acid on specific metabolic enzymes.
- Method : Enzyme assays were performed to measure activity changes in the presence of the compound.
- Results : The compound demonstrated a dose-dependent modulation of enzyme activity, suggesting potential therapeutic applications.
Comparative Analysis
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| This compound | C₂H₅NOS | Antimicrobial properties; enzymatic modulation |
| Thiourea | CH₈N₂S | Simple structure; widely used as a fertilizer |
| N-Methylthiourea | C₃H₈N₂S | Methylated derivative; used in organic synthesis |
Future Directions
Further research is required to fully elucidate the biological mechanisms of this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent. Additionally, exploring its interactions with other compounds could lead to synergistic effects beneficial for drug development.
Q & A
Q. How does this compound interact with microbial consortia in soil, and what metabolic pathways drive its degradation?
- Methodological Answer : Aerobic degradation pathways involve enzymatic cleavage of the C=S bond by thiocarbamate hydrolases, producing dimethylamine and methyl mercaptan. Anaerobic pathways may yield persistent intermediates like benzothiazoles. Use ¹⁴C-labeled compounds in microcosm studies to track mineralization rates and identify metabolites via LC-QTOF-MS .
Q. What computational models predict the environmental persistence and toxicity of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives (e.g., t₁/₂ = 15–30 days) and aquatic toxicity (e.g., LC50 for Daphnia magna). Molecular docking simulations with acetylcholinesterase can reveal inhibitory potential .
Q. How do structural analogs (e.g., selenium-substituted variants) compare in reactivity and stability?
- Methodological Answer : Replace sulfur with selenium to synthesize analogs (e.g., Carbamoselenothioic acid, dimethyl-, S-methyl ester). Compare thermal stability via TGA (decomposition >200°C for Se vs. 180°C for S) and redox behavior using cyclic voltammetry. Note increased electrophilicity in selenium analogs .
Experimental Design & Data Contradictions
Q. How should researchers address discrepancies in reported degradation rates across studies?
- Methodological Answer : Conduct meta-analyses of published half-lives, stratifying data by environmental conditions (pH, organic matter content). Use mixed-effects models to account for variability in experimental setups (e.g., OECD 307 vs. EPA 8350 protocols) . Replicate studies under controlled laboratory conditions to isolate confounding variables .
Q. What strategies mitigate interference from co-occurring thiocarbamates in analytical workflows?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for isomers. For example, monitor transitions like m/z 209 → 152 for this compound and m/z 223 → 166 for diethyl analogs .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 133.21 g/mol | MS | |
| Boiling Point | 198–202°C | Distillation | |
| LogP (Octanol-Water) | 2.15 | HPLC | |
| Soil Adsorption Coefficient | 3.84 (Koc) | Batch Equilibrium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
